

Application Notes and Protocols for Acquiring ^{195}Pt NMR Spectra

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Platinum-195*

Cat. No.: *B083798*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practical protocols for acquiring high-quality ^{195}Pt Nuclear Magnetic Resonance (NMR) spectra.

Platinum-195 NMR is a powerful analytical technique for the structural elucidation and characterization of platinum-containing compounds, which are pivotal in drug development, catalysis, and materials science.[1][2]

Introduction to ^{195}Pt NMR Spectroscopy

The **platinum-195** (^{195}Pt) nucleus is the only naturally occurring platinum isotope with a non-zero nuclear spin ($I=1/2$), making it suitable for NMR spectroscopy.[1][3] With a natural abundance of 33.8%, ^{195}Pt is a moderately sensitive nucleus for NMR detection.[1][3] A key feature of ^{195}Pt NMR is its exceptionally wide chemical shift range, spanning over 15,000 ppm, which provides high sensitivity to the electronic environment around the platinum atom.[1][3] This sensitivity allows for the detailed investigation of oxidation states, ligand coordination, and subtle structural changes in platinum complexes.[3][4]

Key Properties of the ^{195}Pt Nucleus

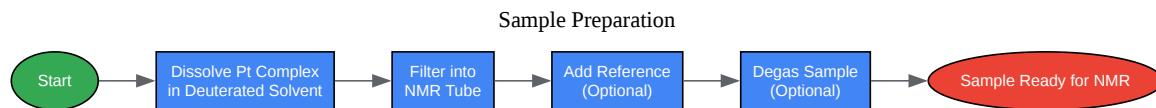
A summary of the essential NMR properties of the ^{195}Pt nucleus is provided in the table below.

Property	Value
Spin (I)	1/2
Natural Abundance (%)	33.832
Gyromagnetic Ratio (γ) (10 ⁷ rad s ⁻¹ T ⁻¹)	5.768
Receptivity relative to ¹ H (natural abundance)	3.4 x 10 ⁻³
Receptivity relative to ¹³ C (natural abundance)	19
Resonance Frequency (at 100 MHz for ¹ H) (MHz)	~21.4
Chemical Shift Range (ppm)	~15,000 (from approx. -7000 to +8000)
Standard Reference Compound	1.2 M Na ₂ PtCl ₆ in D ₂ O

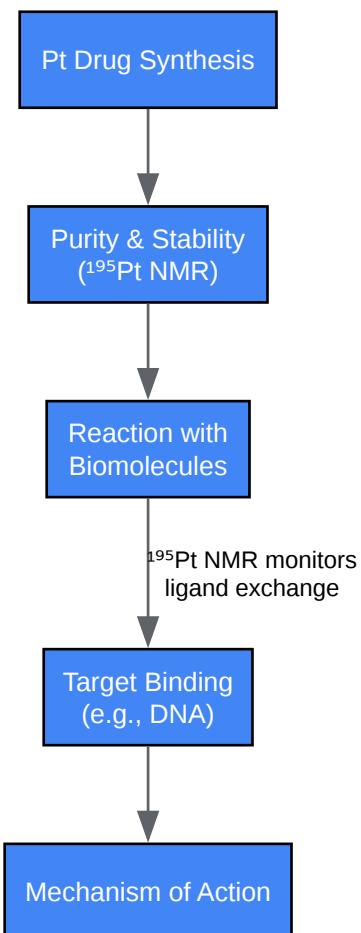
Sources:[1][3][5]

Experimental Protocols

Sample Preparation


Proper sample preparation is critical for obtaining high-quality ¹⁹⁵Pt NMR spectra.

Protocol for Liquid-State ¹⁹⁵Pt NMR Sample Preparation:


- Solvent Selection: Choose a deuterated solvent in which the platinum complex is sufficiently soluble.[6][7] Common solvents include D₂O, CDCl₃, DMSO-d₆, and acetone-d₆.[7] The choice of solvent can influence the chemical shift, so consistency is key when comparing spectra.[3]
- Concentration: The required concentration depends on the solubility of the complex and the sensitivity of the NMR spectrometer. For highly soluble ionic platinum complexes, spectra can be recorded within an hour, while less soluble neutral complexes may necessitate overnight acquisitions.[1] A typical starting concentration is 10-50 mM.
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into

a clean, dry 5 mm NMR tube.[8][9]

- Reference Standard: For accurate chemical shift referencing, an external reference is often preferred to avoid potential reactions with the analyte. A sealed capillary containing the reference compound (1.2 M Na₂PtCl₆ in D₂O) can be inserted into the NMR tube.[1]
- Degassing (Optional): For samples sensitive to oxygen or containing paramagnetic impurities, degassing using the freeze-pump-thaw method may be necessary to improve spectral resolution.[8]

Role of ^{195}Pt NMR in Drug Development

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. ¹⁹⁵Pt NMR--theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First Attempts of the Use of ¹⁹⁵Pt NMR of Phenylbenzothiazole Complexes as Spectroscopic Technique for the Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 6. depts.washington.edu [depts.washington.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Acquiring ¹⁹⁵Pt NMR Spectra]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083798#protocols-for-acquiring-195pt-nmr-spectra\]](https://www.benchchem.com/product/b083798#protocols-for-acquiring-195pt-nmr-spectra)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com